N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide
Description
This compound features a benzamide core substituted with a 5-chloro-2-methoxyphenyl group and a 3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl] moiety. The sulfonyl group attached to a tetrahydrothiophene dioxide ring distinguishes it from simpler sulfonamide derivatives.
Properties
Molecular Formula |
C18H18ClNO6S2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-3-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C18H18ClNO6S2/c1-26-17-6-5-13(19)10-16(17)20-18(21)12-3-2-4-14(9-12)28(24,25)15-7-8-27(22,23)11-15/h2-6,9-10,15H,7-8,11H2,1H3,(H,20,21) |
InChI Key |
SNSLJUHTIPMEPI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate amine with a benzoyl chloride derivative under basic conditions.
Introduction of the 5-chloro-2-methoxyphenyl Group: This step involves the substitution of the benzamide core with a 5-chloro-2-methoxyphenyl group, which can be achieved through electrophilic aromatic substitution reactions.
Sulfonylation of Tetrahydrothiophene: The tetrahydrothiophene ring is sulfonylated using a sulfonyl chloride reagent in the presence of a base to form the 1,1-dioxidotetrahydrothiophene moiety.
Final Coupling Reaction: The sulfonylated tetrahydrothiophene moiety is then coupled with the substituted benzamide core under suitable reaction conditions to yield the final product.
Chemical Reactions Analysis
N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
- Synthetic Flexibility : The benzamide/sulfonamide scaffold allows diverse substitutions, enabling fine-tuning of physicochemical and biological properties.
- Knowledge Gaps: Biological activity data for the target compound are absent in the evidence. Future studies should compare its efficacy with Compounds 51–55 (e.g., enzyme inhibition assays).
Biological Activity
N-(5-chloro-2-methoxyphenyl)-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide is a compound of interest due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C16H16ClN3O4S
- Molecular Weight : 377.83 g/mol
- SMILES Notation : COc1ccc(Cl)cc1C(=O)NCCc2ccc(cc2)S(N)(=O)=O
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| N-(5-chloro...) | P. aeruginosa | 8 µg/mL |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines. Research has shown that similar compounds can inhibit the NLRP3 inflammasome pathway, which plays a critical role in inflammatory responses.
Case Study: Inhibition of NLRP3 Inflammasome
A study conducted on a related compound demonstrated that it significantly reduced the levels of IL-1β and IL-18 in macrophages stimulated with LPS, indicating its potential as an anti-inflammatory agent.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety is known to inhibit bacterial folate synthesis by targeting dihydropteroate synthase.
- Cytokine Modulation : The compound may modulate the release of cytokines involved in inflammatory pathways.
- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant activity, which can contribute to their overall therapeutic effects.
Research Findings
A comprehensive review of the literature reveals various studies focusing on the biological activities of related compounds. For example:
- A study published in the Journal of Medicinal Chemistry reported that certain sulfonamide derivatives exhibited potent antibacterial activity with low toxicity profiles.
- Another research highlighted the anti-inflammatory effects through in vitro assays demonstrating reduced cytokine production in immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
